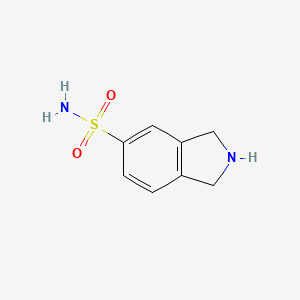
2-Methyl-5-(trifluoromethoxy)phenol
Vue d'ensemble
Description
2-Methyl-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C8H7F3O2 . It has a molecular weight of 192.14 . The compound is liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H7F3O2/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4,12H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature .Applications De Recherche Scientifique
Environmental Impact and Degradation of Triclosan Derivatives
Triclosan (TCS), a compound structurally related to 2-Methyl-5-(trifluoromethoxy)phenol through its broad-spectrum antibacterial properties, has been extensively studied for its occurrence, toxicity, and degradation in the environment. TCS is known for its partial elimination in sewage treatment plants, leading to its widespread detection in various environmental compartments such as sewage treatment plants (influents, effluents, and sludges), natural waters (rivers, lakes, and estuarine waters), and sediments as well as in drinking water. The degradation of TCS can lead to the formation of potentially more toxic and persistent compounds, highlighting the need for careful consideration of such compounds in environmental policies and practices (Bedoux et al., 2012).
Synthesis and Characterization of Complex Compounds
Research into the synthesis and characterization of copper and zinc complexes with polydentate ligands has been conducted, offering insights into the chemical versatility and potential applications of compounds structurally related to this compound in catalysis, material science, and perhaps as models for biological systems. Such studies provide foundational knowledge for the development of new materials and technologies (Hosseini-Yazdi et al., 2014).
Photophysical and Electrochemical Properties
Innovative materials for organic light-emitting diodes (OLEDs) have been developed using iridium emitters with ligands derived from phenol compounds, demonstrating the significant potential of fluorophenol derivatives in advanced electronics and photonics. These materials exhibit high photoluminescence quantum efficiency yields and have shown good performance in OLED devices, indicating their utility in creating more efficient and durable displays and lighting solutions (Jin et al., 2014).
Liquid Crystal Applications
Thermotropic liquid crystalline materials derived from phenol compounds have been studied for their thermodynamic and surface properties, contributing to the understanding and development of liquid crystal displays (LCDs) and other devices that rely on the unique optical properties of liquid crystals. Such research is crucial for improving the performance and efficiency of LCDs and exploring new applications of liquid crystals in optics and materials science (Sesigur et al., 2012).
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBICZXOZBCKSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



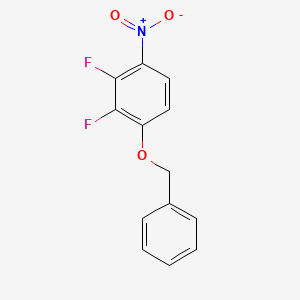
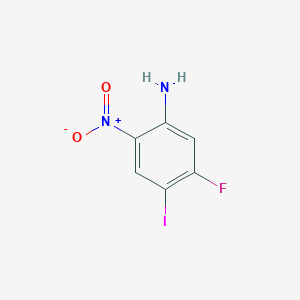

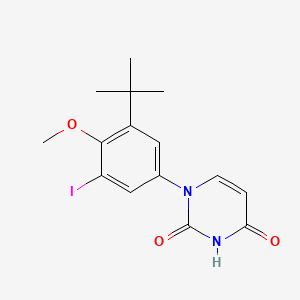
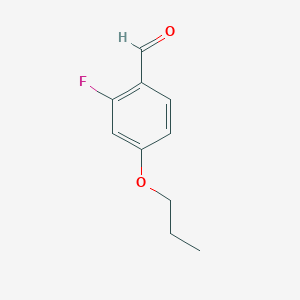
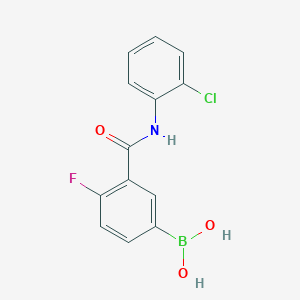

![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
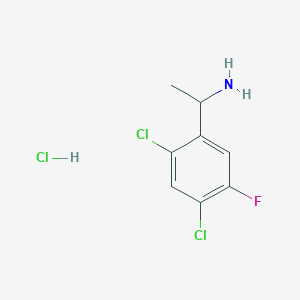

![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)
